molecular formula C14H16F3NO3 B13057976 tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate

tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate

Cat. No.: B13057976
M. Wt: 303.28 g/mol
InChI Key: FOFYNGWQWHZCDA-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains a tert-butyl group, a hydroxy group, and a trifluorophenyl group attached to an azetidine ring, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2,4,5-trifluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions to convert the trifluorophenyl group to a less oxidized state using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate can be compared with similar compounds, such as:

    tert-Butyl 3-hydroxy-3-(2,4-difluorophenyl)azetidine-1-carboxylate: This compound has two fluorine atoms instead of three, which may affect its reactivity and binding properties.

    tert-Butyl 3-hydroxy-3-(2,5-difluorophenyl)azetidine-1-carboxylate: The position of the fluorine atoms differs, potentially leading to different chemical and biological properties.

    tert-Butyl 3-hydroxy-3-(2,4,5-trichlorophenyl)azetidine-1-carboxylate: The substitution of fluorine with chlorine atoms can significantly alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H16F3NO3

Molecular Weight

303.28 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H16F3NO3/c1-13(2,3)21-12(19)18-6-14(20,7-18)8-4-10(16)11(17)5-9(8)15/h4-5,20H,6-7H2,1-3H3

InChI Key

FOFYNGWQWHZCDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2F)F)F)O

Origin of Product

United States

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